1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate
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Overview
Description
1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate is a compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them effective against a wide range of bacterial infections. This compound, like other fluoroquinolones, works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.
Preparation Methods
The synthesis of 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the quinolone core: This is achieved by cyclization of an appropriate precursor, such as a fluorinated benzoyl derivative, under acidic conditions.
Introduction of the piperazine ring: The piperazine moiety is introduced through nucleophilic substitution reactions.
Ethylation and fluorination: The ethyl and fluoro groups are introduced via alkylation and fluorination reactions, respectively.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides .
Scientific Research Applications
1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate has several scientific research applications:
Chemistry: It is used as a model compound in studies of fluoroquinolone synthesis and reactivity.
Biology: It serves as a tool to study bacterial DNA replication and the mechanisms of antibiotic resistance.
Medicine: This compound is investigated for its potential to treat various bacterial infections, including those resistant to other antibiotics.
Industry: It is used in the development of new antibacterial agents and in quality control processes for fluoroquinolone production
Mechanism of Action
The primary mechanism of action of 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate can be compared with other fluoroquinolones such as:
Ciprofloxacin: Similar in structure but with a cyclopropyl group instead of an ethyl group.
Norfloxacin: Lacks the piperazine ring present in the compound of interest.
Enoxacin: Contains a different substituent on the piperazine ring.
The uniqueness of this compound lies in its specific substituents, which can influence its antibacterial spectrum and pharmacokinetic properties .
Properties
Molecular Formula |
C15H19FN4O4 |
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Molecular Weight |
338.33 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C15H17FN4O3.H2O/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;/h7-8,17H,2-6H2,1H3,(H,22,23);1H2 |
InChI Key |
WQIJCWLEKPJQSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.O |
Related CAS |
84294-96-2 84294-95-1 |
Origin of Product |
United States |
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